molecular formula C9H8FN3OS B13703430 5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13703430
M. Wt: 225.25 g/mol
InChI Key: ZOOMMXMXRIBISF-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-fluoro-5-methoxyaniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxyphenylboronic acid
  • 2-(3-Fluoro-5-methoxyphenyl)acetonitrile
  • 3-Fluoro-5-methoxybenzyl alcohol

Uniqueness

5-(3-Fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8FN3OS

Molecular Weight

225.25 g/mol

IUPAC Name

5-(3-fluoro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3OS/c1-14-7-3-5(2-6(10)4-7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

ZOOMMXMXRIBISF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(S2)N)F

Origin of Product

United States

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